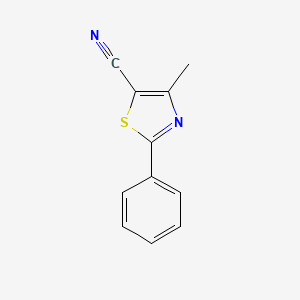

4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-2-phenyl-1,3-thiazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S/c1-8-10(7-12)14-11(13-8)9-5-3-2-4-6-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPBBFJBDVUEIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383716 | |

| Record name | 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

830330-33-1 | |

| Record name | 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile

Introduction: The Strategic Importance of the Thiazole Scaffold

The five-membered heterocyclic compound, thiazole, represents a cornerstone in medicinal chemistry and materials science.[1] Its unique electronic properties, relative stability, and capacity for diverse functionalization make it a privileged scaffold in drug design.[2] Thiazole-containing molecules are integral to numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4]

This technical guide focuses on a specific, highly functionalized derivative: 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile . This molecule is of particular interest to researchers and drug development professionals as it combines three key structural motifs:

-

The biologically active 2-phenylthiazole core .

-

A methyl group at the C4 position , which can influence steric interactions and metabolic stability.

-

A versatile nitrile group at the C5 position , which serves as a critical synthetic handle for further molecular elaboration and can act as a key pharmacophoric element.

This document provides an in-depth analysis of its chemical properties, synthesis, reactivity, and potential applications, offering field-proven insights for its effective utilization in research and development.

PART 1: Core Chemical and Physical Properties

This compound is a solid organic compound whose structure is built upon a planar thiazole ring, which imparts significant aromatic character.[1][5] The phenyl group at position 2 is typically oriented at a dihedral angle relative to the thiazole ring to minimize steric hindrance, while the carbonitrile group at position 5 is linear.[5]

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| CAS Number | 830330-33-1 | [5] |

| Molecular Formula | C₁₁H₈N₂S | [5] |

| Molecular Weight | 200.26 g/mol | [5] |

| Appearance | White to off-white solid (inferred) | [6] |

PART 2: Spectroscopic Profile

While a dedicated experimental spectrum for this specific compound is not publicly available, a reliable spectroscopic profile can be extrapolated from analysis of its functional groups and data from structurally analogous compounds.[5][7][8]

| Spectroscopy | Functional Group | Expected Chemical Shift / Absorption | Rationale & Causality |

| ¹H NMR | -CH₃ (Methyl) | δ ≈ 2.5-2.8 ppm (singlet) | The methyl group is attached to an aromatic ring, resulting in a downfield shift. As there are no adjacent protons, it appears as a sharp singlet. |

| -C₆H₅ (Phenyl) | δ ≈ 7.4-8.1 ppm (multiplet) | Protons on the phenyl ring attached to the electron-withdrawing thiazole system will resonate in the aromatic region, with complex splitting patterns. | |

| ¹³C NMR | -CH₃ (Methyl) | δ ≈ 15-20 ppm | Typical range for a methyl carbon attached to an sp² hybridized carbon. |

| -C≡N (Nitrile) | δ ≈ 115-120 ppm | The nitrile carbon is characteristically deshielded but appears in a distinct region from aromatic carbons. | |

| Thiazole & Phenyl Carbons | δ ≈ 125-170 ppm | A complex series of signals corresponding to the aromatic carbons of both the thiazole and phenyl rings.[8] | |

| IR Spectroscopy | -C≡N (Nitrile) | 2220-2240 cm⁻¹ (strong, sharp) | This is a highly characteristic absorption for the nitrile stretching vibration.[5] |

| C=N / C=C (Aromatic) | 1500-1650 cm⁻¹ (multiple bands) | Stretching vibrations from both the thiazole and phenyl rings appear in this region. | |

| C-H (Aromatic) | 3000-3100 cm⁻¹ (medium) | Stretching vibrations for C-H bonds on the phenyl ring. | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 200 | Corresponds to the molecular weight of the compound. |

| Key Fragments | m/z = 173, 121, 104 | Expected fragmentation patterns include the loss of HCN (M-27), cleavage of the phenyl group, and other characteristic breakdowns of the thiazole ring. |

PART 3: Synthesis and Mechanistic Insights

The construction of the 2,4,5-trisubstituted thiazole core is most reliably achieved via the Hantzsch Thiazole Synthesis .[9] This classic condensation reaction provides a direct and efficient pathway by reacting a thioamide with an α-haloketone or a related α-halo carbonyl compound.[10]

Proposed Synthetic Workflow: Hantzsch Thiazole Synthesis

This protocol outlines a robust method for synthesizing this compound. The causality behind this choice is its high convergence and reliability for creating highly substituted thiazoles from readily available starting materials.

Caption: Hantzsch synthesis workflow for this compound.

Step-by-Step Experimental Protocol

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve thiobenzamide (1 equivalent) in a suitable solvent such as absolute ethanol.

-

Addition: To this solution, add 2-bromo-3-oxobutanenitrile (1 equivalent). The choice of this specific α-halo carbonyl is critical as it provides the C4-methyl and C5-carbonitrile substituents directly.

-

Reaction: Heat the mixture to reflux for 3-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The initial S-alkylation of the thioamide is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

-

Workup: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then neutralized with a mild aqueous base (e.g., sodium bicarbonate solution) to quench any acid byproduct.

-

Extraction: The aqueous layer is extracted three times with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product is purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

PART 4: Chemical Reactivity and Derivatization Potential

The true value of this compound for researchers lies in its predictable and versatile reactivity, which allows it to serve as a scaffold for generating diverse chemical libraries. The reactivity is primarily centered on the nitrile group, with secondary reactivity on the thiazole and phenyl rings.[5]

Caption: Key reaction pathways for this compound.

Key Transformations:

-

Nitrile Group Hydrolysis: The carbonitrile can be readily hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid.[6] This derivative is a valuable intermediate for forming amides, esters, and other acid derivatives, significantly expanding the accessible chemical space.

-

Nitrile Group Reduction: The nitrile can be reduced to a primary amine (5-(aminomethyl) group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[5] This introduces a basic center, which is often crucial for biological activity and improving physicochemical properties like solubility.

-

Oxidation of Thiazole Sulfur: The sulfur atom in the thiazole ring can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA).[5] This modification can modulate the electronic properties and metabolic profile of the molecule.

-

Electrophilic Aromatic Substitution: The phenyl ring at the C2 position can undergo standard electrophilic substitution reactions, such as nitration or halogenation. These reactions allow for the introduction of further substituents to probe structure-activity relationships (SAR).

PART 5: Applications in Research and Drug Development

The 4-methyl-2-phenylthiazole core is a well-established pharmacophore in modern drug discovery. Its derivatives have been extensively investigated for a variety of therapeutic applications.

-

Anticancer Activity: The thiazole ring is a key component of several successful anticancer drugs, including the tyrosine kinase inhibitor Dasatinib.[2] Studies have specifically utilized the related 4-methyl-2-phenylthiazole-5-carbohydrazide as a starting point (synthon) to develop new derivatives that were tested against hepatocellular carcinoma (HepG-2) cell lines, with some showing promising cytotoxic activity.[2] The planarity of the ring system allows for effective π-π stacking interactions with biological targets like enzymes and DNA.[5]

-

Antimicrobial and Antifungal Agents: Thiazole derivatives have a long history as antimicrobial agents.[11] The combination of the thiazole and phenyl rings can be tuned to target specific microbial enzymes or disrupt cell wall synthesis.

-

Central Nervous System (CNS) Activity: Various substituted thiazoles have been explored for their anticonvulsant properties, suggesting potential applications in neurological disorders.[2]

-

Role as a Chemical Scaffold: Beyond its intrinsic biological activity, this compound serves as an excellent starting scaffold. The nitrile group's ability to be converted into acids, amides, and amines provides the chemical versatility needed for lead optimization campaigns in drug discovery.

Conclusion

This compound is more than just a single chemical entity; it is a strategic platform for innovation in medicinal chemistry. Its robust synthesis, predictable reactivity, and foundation upon a biologically validated core make it a highly valuable tool for researchers. By understanding and leveraging its fundamental chemical properties, scientists can efficiently generate novel and diverse molecular libraries, accelerating the discovery of next-generation therapeutics and advanced materials.

References

-

Butnariu, D., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. Available at: [Link]

-

Shafi, S., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]

-

Gao, C., et al. (2019). (R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs. Molecules. Available at: [Link]

-

ResearchGate (2016). Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3- thiazole-5-carboxylate. ResearchGate. Available at: [Link]

-

ChemSynthesis (n.d.). 4-amino-2-phenyl-1,3-thiazole-5-carbonitrile. ChemSynthesis. Available at: [Link]

-

FABAD Journal of Pharmaceutical Sciences (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

-

SpectraBase (n.d.). 4-Methyl-2-phenyl-5-(prop-2-enylthio)thiazole. SpectraBase. Available at: [Link]

-

Journal of Medicinal Chemistry (2018). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. ACS Publications. Available at: [Link]

-

National Institutes of Health (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. PMC. Available at: [Link]

-

ACG Publications (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. ACG Publications. Available at: [Link]

-

Wisdom Library (2025). Thiazole derivatives: Significance and symbolism. Wisdom Library. Available at: [Link]

-

ResearchGate (2021). Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. ResearchGate. Available at: [Link]

-

Wikipedia (n.d.). Thiazole. Wikipedia. Available at: [Link]

-

ResearchGate (2015). Thiazole formation through a modified Gewald reaction. ResearchGate. Available at: [Link]

-

SciELO South Africa (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). SciELO South Africa. Available at: [Link]

-

National Institutes of Health (2012). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC. Available at: [Link]

-

National Institutes of Health (2022). Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives. PMC. Available at: [Link]

-

YouTube (2019). synthesis of thiazoles. YouTube. Available at: [Link]

-

CUTM Courseware (n.d.). Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. CUTM Courseware. Available at: [Link]

Sources

- 1. Thiazole - Wikipedia [en.wikipedia.org]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]

- 4. wisdomlib.org [wisdomlib.org]

- 5. This compound | 830330-33-1 | Benchchem [benchchem.com]

- 6. 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXYLIC ACID | 33763-20-1 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 10. m.youtube.com [m.youtube.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile: Molecular Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. The guide delves into the molecule's structural features, details a robust synthetic pathway, and explores its potential as a scaffold for drug discovery. By integrating theoretical data with established experimental protocols for analogous compounds, this document serves as a vital resource for researchers engaged in the development of novel therapeutics.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The 1,3-thiazole ring is a privileged heterocyclic motif frequently incorporated into the architecture of a wide array of biologically active compounds.[1] Its presence in numerous natural products and synthetic drugs underscores its importance as a pharmacophore. Thiazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2] The unique electronic and steric attributes of the thiazole nucleus allow for diverse substitutions, enabling the fine-tuning of a molecule's physicochemical properties and biological targets. The subject of this guide, this compound, embodies the therapeutic potential inherent in this class of compounds.

Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound provide the basis for understanding its chemical behavior and potential biological interactions.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₈N₂S |

| Molecular Weight | 200.26 g/mol |

| CAS Number | 830330-33-1 |

| SMILES | CC1=C(C#N)SC(=N1)C2=CC=CC=C2 |

Table 1: Key Physicochemical Properties of this compound.[3]

Structural Elucidation: A Theoretical Perspective

While explicit crystallographic data for this compound has not been published, its molecular geometry can be reliably inferred from the analysis of structurally analogous thiazole derivatives.[2]

The core 1,3-thiazole ring is expected to be largely planar. The phenyl group at position 2 and the methyl group at position 4 are substituents on this central ring. The carbonitrile group (-C≡N) is located at position 5. To minimize steric hindrance, the phenyl ring is likely oriented at a dihedral angle relative to the thiazole ring. The linear carbonitrile group extends from the thiazole plane.[2]

Figure 1: 2D Chemical Structure of this compound.

Spectroscopic Profile

The structural features of this compound can be confirmed through various spectroscopic techniques. The expected spectral data, based on analogous compounds, are summarized below.

2.2.1. Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C≡N (Nitrile) | 2220 - 2260 (sharp) |

| C=N (Thiazole ring) | 1500 - 1600 |

| C=C (Aromatic) | 1450 - 1600 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 3000 |

Table 2: Predicted Infrared Absorption Frequencies.[2]

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR:

-

¹³C NMR:

-

The carbon of the nitrile group (-C ≡N) is predicted to resonate in the range of δ 110–120 ppm.[2]

-

Signals for the carbons of the thiazole and phenyl rings will also be present.

-

Synthesis of this compound

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives.[4] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, a plausible and efficient approach involves the reaction of thiobenzamide with an appropriate α-halocarbonyl compound.

Figure 2: Hantzsch Thiazole Synthesis Workflow.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a generalized procedure based on established Hantzsch thiazole syntheses and should be optimized for specific laboratory conditions.[4][5]

Materials:

-

Thiobenzamide

-

2-chloro-3-oxobutanenitrile (or 2-bromo-3-oxobutanenitrile)

-

Ethanol (or other suitable solvent)

-

Base (e.g., triethylamine or sodium bicarbonate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiobenzamide (1 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add 2-chloro-3-oxobutanenitrile (1 equivalent).

-

Base Addition: Slowly add a suitable base (e.g., triethylamine, 1.1 equivalents) to the reaction mixture. The base neutralizes the hydrogen halide formed during the reaction.

-

Reaction Progression: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed by melting point determination and spectroscopic analysis (IR, ¹H NMR, and ¹³C NMR) and compared with the expected data.

Biological Significance and Therapeutic Potential

While specific biological data for this compound is limited in publicly available literature, the broader class of thiazole derivatives has been extensively studied, revealing a wide range of therapeutic applications.[6][7]

Anticancer Activity

Numerous thiazole-containing compounds have demonstrated potent anticancer activity.[6][8] The thiazole scaffold is present in several clinically approved anticancer drugs. The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival. The phenyl and nitrile substituents on the this compound core provide opportunities for further functionalization to enhance anticancer potency and selectivity.

Antimicrobial Properties

The thiazole ring is a key component of some antibiotics.[9] Derivatives of thiazole have shown efficacy against a variety of bacterial and fungal pathogens. The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. This compound represents a promising starting point for the design of novel antimicrobial compounds.

Figure 3: Potential Therapeutic Applications of the Thiazole Core.

Future Directions and Conclusion

This compound is a molecule with considerable potential for further investigation in the field of drug discovery and development. While this guide has provided a comprehensive overview of its structure and synthesis based on current knowledge, further experimental work is necessary to fully elucidate its properties.

Future research should focus on:

-

Definitive Structural Analysis: Obtaining single-crystal X-ray diffraction data to confirm the precise three-dimensional structure.

-

Comprehensive Spectroscopic Characterization: Publishing detailed and assigned NMR, IR, and mass spectrometry data.

-

Biological Screening: Conducting in-vitro and in-vivo studies to evaluate its efficacy against a range of biological targets, including cancer cell lines and microbial strains.

-

Analogue Synthesis: Systematically modifying the phenyl, methyl, and nitrile groups to establish structure-activity relationships (SAR) and optimize for potency and selectivity.

References

-

Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2019). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 24(9), 1741. [Link]

-

Ayati, A., Emami, S., Asadipour, A., Shafiei, M., & Foroumadi, A. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Mini-Reviews in Medicinal Chemistry, 15(11), 925-948. [Link]

-

Chemical Synthesis Database. (n.d.). 4-amino-2-phenyl-1,3-thiazole-5-carbonitrile. Retrieved January 23, 2026, from [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Journal of Reports in Pharmaceutical Sciences, 10(1), 104. [Link]

-

ResearchGate. (2016). (PDF) Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate. [Link]

-

NIST. (n.d.). 4-Methyl-2-phenyl-2H-1,2,3-triazole-5-carboxylic acid. NIST Chemistry WebBook. [Link]

-

Journal of the Indian Chemical Society. (2023). An Overview of Thiazole Derivatives and its Biological Activities. [Link]

- Google Patents. (2020).

-

ResearchGate. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. [Link]

-

Royal Society of Chemistry. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. [Link]

-

National Institutes of Health. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

-

ResearchGate. (2019). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents | Request PDF. [Link]

-

ResearchGate. (2014). (PDF) One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. [Link]

-

National Institutes of Health. (2010). An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate. [Link]

-

Taylor & Francis Online. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

-

FARMACIA. (2016). SYNTHESIS OF SOME NEW 2-((4-CHLOROPHENOXY)METHYL)-N-(ARYLCARBAMOTHIOYL) BENZAMIDES AS POTENTIAL ANTIFUNGAL AGENTS. [Link]

-

SpectraBase. (n.d.). 4-Methyl-2-phenyl-5-(prop-2-enylthio)thiazole - Optional[13C NMR]. [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). [Link]

-

ACS Publications. (2023). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. [Link]

-

Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. [Link]

Sources

- 1. 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXYLIC ACID | 33763-20-1 [chemicalbook.com]

- 2. This compound | 830330-33-1 | Benchchem [benchchem.com]

- 3. 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 4-methyl-2-phenyl-1,3-thiazole-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. We delve into its precise chemical identity, detailed synthetic methodologies, and thorough characterization techniques. Furthermore, this guide explores the compound's promising biological activities, particularly its emerging role as a potential anticancer agent through kinase inhibition. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to advance the study and application of this versatile thiazole derivative.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in the design of novel therapeutic agents. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The subject of this guide, this compound, embodies the therapeutic potential of this chemical class.

Nomenclature and Physicochemical Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[4]

Table 1: Physicochemical Properties of this compound [4]

| Property | Value |

| Molecular Formula | C₁₁H₈N₂S |

| Molecular Weight | 200.26 g/mol |

| Appearance | Solid (predicted) |

| CAS Number | 830330-33-1 |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process, culminating in the dehydration of the corresponding carboxamide. The foundational Hantzsch thiazole synthesis provides a reliable method for constructing the core thiazole ring system.[5]

Synthesis of the Precursor: 5-Methyl-2-phenylthiazole-4-carboxamide

Step 1: Synthesis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

This step employs the classic Hantzsch thiazole synthesis.

-

Reaction: Thiobenzamide is reacted with ethyl 2-chloroacetoacetate.

-

Rationale: The sulfur of the thioamide acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom in ethyl 2-chloroacetoacetate. This is followed by an intramolecular condensation and dehydration to form the stable aromatic thiazole ring.

Step 2: Amidation of the Ester

-

Reaction: The resulting ethyl ester is then converted to the amide by reaction with ammonia.

-

Rationale: This is a standard nucleophilic acyl substitution reaction where ammonia displaces the ethoxy group of the ester to form the more stable amide.

Final Step: Dehydration of 5-Methyl-2-phenylthiazole-4-carboxamide to this compound

The final step involves the dehydration of the carboxamide to the nitrile.

Experimental Protocol:

-

To a solution of 5-methyl-2-phenylthiazole-4-carboxamide (2.2 mmol) in 10 ml of dimethylformamide (DMF), add oxalyl chloride (3.44 mmol) at 0–5 °C.

-

Stir the reaction mixture at this temperature for 30 minutes.

-

Add pyridine (6.88 mmol) and continue stirring for an additional 10 minutes.

-

Pour the reaction mixture onto ice water and extract the product with dichloromethane.

-

Concentrate the organic layer to obtain the crude product, which can be further purified by recrystallization.[6]

Causality Behind Experimental Choices:

-

Oxalyl Chloride: This is a powerful and effective dehydrating agent for converting primary amides to nitriles.

-

Pyridine: Acts as a base to neutralize the HCl generated during the reaction, preventing unwanted side reactions.

-

Low Temperature: The reaction is performed at low temperatures to control the reactivity of oxalyl chloride and minimize potential side reactions.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons around δ 2.68 ppm. The aromatic protons of the phenyl group will appear as a multiplet in the region of δ 7.46–8.12 ppm.[6]

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the thiazole and phenyl ring carbons, as well as the methyl and nitrile carbons. The nitrile carbon is expected to have a chemical shift in the downfield region.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. A strong, sharp absorption band around 2235 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration.[6] Other significant peaks will correspond to the C=N and C=C stretching vibrations of the thiazole and phenyl rings.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum should show a molecular ion peak [M]⁺ at m/z 200, corresponding to the molecular weight of this compound.

Table 2: Summary of Expected Spectroscopic Data

| Technique | Expected Key Signals |

| ¹H NMR (CDCl₃) | δ 2.68 (s, 3H, CH₃), 7.46-8.12 (m, 5H, Ar-H)[6] |

| ¹³C NMR | Signals for aromatic carbons, methyl carbon, and nitrile carbon |

| IR (KBr) | ~2235 cm⁻¹ (C≡N stretch)[6] |

| MS (EI) | m/z 201 [M+1]⁺[6] |

Biological Activity and Therapeutic Potential in Drug Development

Thiazole derivatives are increasingly recognized for their potential as anticancer agents.[2] The this compound scaffold is a promising starting point for the development of targeted cancer therapies.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which many thiazole-containing compounds exert their anticancer effects is through the inhibition of protein kinases.[1] These enzymes play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition:

VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[7][8] Several thiazole-based compounds have been designed and synthesized as potent VEGFR-2 inhibitors.[8][9] The thiazole scaffold can effectively occupy the ATP-binding site of the kinase, preventing its activation and downstream signaling.

Diagram 1: Simplified VEGFR-2 Signaling Pathway and Point of Inhibition

Caption: Inhibition of VEGFR-2 by the thiazole derivative blocks downstream signaling.

Structure-Activity Relationship (SAR) Insights

The biological activity of thiazole derivatives can be fine-tuned by modifying the substituents on the thiazole ring and the phenyl group. For instance, the introduction of specific functional groups on the phenyl ring can enhance the binding affinity to the target kinase. The nitrile group at the 5-position of the thiazole ring can also play a crucial role in interacting with the active site of the enzyme. Further research into the SAR of this compound and its analogs is warranted to optimize its therapeutic potential.

Future Perspectives and Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. Its straightforward synthesis and potential for chemical modification make it an attractive candidate for further investigation. Future research should focus on a more detailed elucidation of its mechanism of action against a broader panel of kinases and in various cancer cell lines. In vivo studies will also be crucial to assess its pharmacokinetic properties, efficacy, and safety profile. This in-depth technical guide provides a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of this promising thiazole derivative.

References

- Chen, J., et al. (2011). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 16(5), 3838-3844.

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

- Sharma, N., & Singh, P. (2020). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ethanol, 1(1), 1-10.

- Yurttaş, L., et al. (2022). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega, 7(13), 11375-11386.

- Arshad, M. F., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 4243.

- El-Sayed, M. A., et al. (2023). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega, 8(4), 4053-4071.

- Abdel-Maksoud, M. S., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5643.

- Popiołek, Ł., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(11), 3183.

- Ökten, S., et al. (2016). Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate. Journal of Molecular Structure, 1110, 138-145.

- Alizadeh, A., et al. (2018). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 13(4), 325-333.

-

ChemSynthesis. (n.d.). 4-amino-2-phenyl-1,3-thiazole-5-carbonitrile. Retrieved from [Link]

- Abdel-Aziz, M., et al. (2023).

- de Oliveira, C. S., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European Journal of Medicinal Chemistry, 145, 594-605.

- El-Damasy, A. K., et al. (2023). Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. Molecules, 28(2), 738.

- Reddy, P. V. G., et al. (2014). Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3465-3470.

- Abdel-Wahab, B. F., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Scientific Reports, 13(1), 1332.

- Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

- El-Gohary, N. S., & Shaaban, M. R. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5643.

- El-Sayed, M. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306.

- Bouyahya, A., et al. (2018). Synthesis and Characterization of 4-Methyl-2-phenyl-4-((5-phenyl-2H-tetrazol-2-yl)methyl)-4,5-dihydrooxazole. Journal of Chemical and Pharmaceutical Research, 10(12), 1-5.

- Reddy, V. G., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Scientific Reports, 13(1), 1332.

Sources

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 830330-33-1 | Benchchem [benchchem.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile from Thioamides: A Mechanistic and Practical Approach

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-methyl-2-phenyl-1,3-thiazole-5-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. The primary focus is on the Hantzsch thiazole synthesis, a robust and widely utilized method for constructing the thiazole ring from thioamides and α-halo carbonyl compounds.[1][2] This document delves into the underlying reaction mechanism, offers a detailed, field-tested experimental protocol, and discusses critical parameters for process optimization. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical principles with practical application to enable the efficient and reliable production of this valuable chemical intermediate.

Introduction: The Strategic Importance of the Thiazole Scaffold

The thiazole ring is a privileged five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[3] This structural motif is a cornerstone in pharmaceutical sciences, appearing in a multitude of natural products and synthetic drugs.[4] Its unique electronic properties and ability to engage in various non-covalent interactions allow it to serve as a versatile pharmacophore. Thiazole-containing compounds exhibit a broad spectrum of biological activities, including anti-cancer, antimicrobial, anti-inflammatory, and anti-HIV properties.[3][4][5] Notable FDA-approved drugs such as the antiretroviral Ritonavir and the chemotherapy agent Dasatinib feature the thiazole core, underscoring its significance in modern medicine.[3][5]

The target molecule, this compound, is a highly functionalized derivative that serves as a crucial building block for the synthesis of more complex molecular architectures.[6] The presence of the nitrile group, in particular, offers a versatile chemical handle for further elaboration, making this compound a valuable starting point for the development of novel therapeutic agents.[6][7]

Core Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most classical and dependable method for constructing the 2,4,5-trisubstituted thiazole core from a thioamide is the Hantzsch thiazole synthesis.[2][4] This reaction involves the condensation of a thioamide with an α-halocarbonyl compound, typically an α-haloketone.[1][8]

Retrosynthetic Analysis

A logical deconstruction of the target molecule reveals the two essential starting materials required for a Hantzsch synthesis. The 2-phenyl substituent originates from thiobenzamide, while the 4-methyl and 5-carbonitrile moieties are derived from an appropriately substituted α-halo-β-ketonitrile.

Caption: Retrosynthetic analysis of the target thiazole.

Mechanistic Deep Dive

The Hantzsch synthesis proceeds through a well-established multi-step mechanism involving nucleophilic substitution, intramolecular cyclization, and dehydration.[2]

-

Nucleophilic Attack (SN2 Reaction): The reaction initiates with the sulfur atom of the thioamide acting as a potent nucleophile. According to Hard and Soft Acid-Base (HSAB) theory, the large, polarizable ("soft") sulfur atom preferentially attacks the "soft" electrophilic carbon bearing the halogen, displacing it in a classic SN2 reaction.[9] This forms an S-alkylated intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the intermediate, now positioned favorably, performs a nucleophilic attack on the electrophilic carbonyl carbon. This step forms the five-membered ring, creating a tetrahedral intermediate.

-

Dehydration/Aromatization: The reaction culminates in the elimination of a water molecule from the cyclic intermediate. This dehydration step results in the formation of a stable, aromatic thiazole ring.[8]

Sources

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. youtube.com [youtube.com]

- 9. chemtube3d.com [chemtube3d.com]

An In-Depth Technical Guide to the Hantzsch Thiazole Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the Hantzsch thiazole synthesis, with a specific focus on its application for the preparation of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental protocols, and insights into the broader significance of this heterocyclic scaffold. We will delve into the mechanistic underpinnings of the Hantzsch reaction, provide detailed procedures for the synthesis of the requisite precursors, and outline a complete, self-validating protocol for the target molecule. Furthermore, the guide will touch upon the pharmacological relevance of thiazole derivatives, underscoring the importance of this synthetic route in medicinal chemistry.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of a wide array of therapeutic agents.[2] Thiazole-containing molecules exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2] Notably, the thiazole nucleus is a key structural component in several FDA-approved drugs, such as the anti-HIV agent Ritonavir and the anticancer drug Dasatinib, highlighting its clinical significance.[3]

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and versatile methods for constructing the thiazole ring.[4] This classical condensation reaction typically involves the reaction of an α-haloketone with a thioamide, offering a straightforward route to a diverse range of substituted thiazoles.[4] This guide will focus on the application of this venerable reaction to the synthesis of a specific, highly functionalized derivative: this compound.

The Hantzsch Thiazole Synthesis: A Mechanistic Perspective

The Hantzsch synthesis is a robust and generally high-yielding reaction.[5] The overall transformation involves the condensation of an α-halocarbonyl compound with a thioamide to form the thiazole ring. The reaction proceeds through a multi-step mechanism that begins with a nucleophilic attack and culminates in a dehydration step to yield the aromatic thiazole.

The key steps of the Hantzsch thiazole synthesis are as follows:

-

Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic α-carbon of the haloketone in an SN2 reaction, displacing the halide.

-

Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.

-

Dehydration: The final step is the elimination of a molecule of water to form the stable, aromatic thiazole ring.

Figure 1: Generalized Hantzsch Thiazole Synthesis Mechanism

Synthesis of Precursors

A successful Hantzsch synthesis relies on the availability of high-quality starting materials. This section details the preparation of the two key precursors for the synthesis of this compound: Thiobenzamide and 2-Chloro-3-oxobutanenitrile .

Preparation of Thiobenzamide from Benzonitrile

Thiobenzamides can be prepared from their corresponding nitriles through various methods. A common and effective approach involves the reaction of the nitrile with a sulfur source.

Protocol 1: Synthesis of Thiobenzamide

| Parameter | Value |

| Reactants | Benzonitrile, Sodium Hydrosulfide, Diethylamine, Acetic Acid |

| Solvent | Water |

| Temperature | 85 °C |

| Reaction Time | 1-2 hours |

| Work-up | Filtration and drying |

Step-by-Step Methodology:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add water (90 mL), diethylamine (3 mL), benzonitrile (0.1 mol), and sodium hydrosulfide (0.12 mol).[6]

-

Slowly heat the mixture to approximately 85 °C with continuous stirring.[6]

-

Once the temperature is stable, slowly add glacial acetic acid (20 mL) dropwise over 30 minutes.[6]

-

Maintain the reaction at 85 °C for an additional 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain thiobenzamide.

Preparation of 2-Chloro-3-oxobutanenitrile

The α-halo-β-ketonitrile, 2-chloro-3-oxobutanenitrile, is a key reagent that provides the C4-methyl and C5-carbonitrile functionalities of the target thiazole. Its synthesis can be approached from 3-oxobutanenitrile (acetoacetonitrile).

Protocol 2: Synthesis of 2-Chloro-3-oxobutanenitrile

| Parameter | Value |

| Reactants | 3-Oxobutanenitrile, Sulfuryl Chloride |

| Solvent | Dichloromethane |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-3 hours |

| Work-up | Aqueous wash and solvent evaporation |

Step-by-Step Methodology:

-

Preparation of 3-Oxobutanenitrile: Dissolve 3-oxobutanenitrile sodium salt (0.1 mol) in water (150 mL) in a separatory funnel. Add dichloromethane (100 mL). While stirring vigorously, carefully adjust the pH of the aqueous layer to approximately 4 with concentrated HCl.[7] Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield 3-oxobutanenitrile as a colorless oil.[7]

-

Chlorination: In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve the freshly prepared 3-oxobutanenitrile in dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sulfuryl chloride (0.1 mol) in dichloromethane dropwise to the cooled solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Carefully quench the reaction by adding cold water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 2-chloro-3-oxobutanenitrile. This product is often used in the next step without further purification.

Synthesis of this compound

With the precursors in hand, the Hantzsch thiazole synthesis can be performed to yield the target molecule. The following is a representative protocol based on established Hantzsch reaction conditions.

Protocol 3: Hantzsch Synthesis of the Target Thiazole

| Parameter | Value |

| Reactants | Thiobenzamide, 2-Chloro-3-oxobutanenitrile |

| Solvent | Ethanol |

| Temperature | Reflux |

| Reaction Time | 3-5 hours |

| Work-up | Cooling, filtration, and recrystallization |

Step-by-Step Methodology:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiobenzamide (0.05 mol) in ethanol (100 mL).

-

To this solution, add 2-chloro-3-oxobutanenitrile (0.05 mol).

-

Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to facilitate precipitation.

-

Collect the precipitated solid by filtration and wash with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Figure 2: Overall Synthetic Workflow

Characterization and Data

The successful synthesis of this compound should be confirmed by standard analytical techniques.

Table 1: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the phenyl group, a singlet for the methyl group. |

| ¹³C NMR | Resonances for the aromatic carbons, the thiazole ring carbons, the methyl carbon, and the nitrile carbon (typically in the 110-120 ppm region).[8] |

| IR Spectroscopy | Characteristic absorption for the C≡N stretch (around 2220-2260 cm⁻¹), C=N and C=C stretching of the thiazole and phenyl rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (200.26 g/mol ).[8] |

| Melting Point | A sharp melting point, indicating the purity of the compound. |

Biological Significance and Applications

While specific biological data for this compound is not extensively published, the broader class of substituted thiazoles is of significant interest in drug discovery. The presence of the phenyl and methyl groups, along with the electron-withdrawing carbonitrile, creates a unique electronic and steric profile that could lead to interactions with various biological targets.

Thiazole derivatives have been investigated for a range of pharmacological activities, including:

-

Anticancer Activity: Many thiazole-containing compounds have shown potent cytotoxic effects against various cancer cell lines.[9]

-

Antimicrobial and Antifungal Activity: The thiazole scaffold is present in numerous antimicrobial and antifungal agents.[5]

-

Enzyme Inhibition: The nitrogen and sulfur atoms of the thiazole ring can act as ligands for metal ions in enzyme active sites.

The cyano group at the 5-position is particularly noteworthy, as it can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, potentially enhancing binding affinity to target proteins.

Conclusion

The Hantzsch thiazole synthesis provides a direct and efficient pathway for the preparation of this compound from readily accessible starting materials. This technical guide has outlined a comprehensive approach, from the synthesis of the necessary precursors to a detailed protocol for the final condensation reaction. The resulting thiazole derivative, with its unique substitution pattern, represents a valuable scaffold for further exploration in medicinal chemistry and drug development. The protocols and mechanistic insights provided herein are intended to serve as a practical resource for researchers in the field, facilitating the synthesis and investigation of this and related heterocyclic compounds.

References

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

-

(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3- thiazole-5-carboxylate. (2016, March 5). ResearchGate. Retrieved January 23, 2026, from [Link]

-

4-amino-2-phenyl-1,3-thiazole-5-carbonitrile. (2025, May 20). ChemSynthesis. Retrieved January 23, 2026, from [Link]

-

Condensation of Nitriles with Thiamides I : Benzonitrile and Thiobenzamide. (n.d.). Kyoto University Research Information Repository. Retrieved January 23, 2026, from [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

-

N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

- Process for the production of 3-oxonitriles. (n.d.). Google Patents.

-

Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

- Preparation method of p-hydroxythiobenzamide. (n.d.). Google Patents.

-

1,3-Thiazole-4-carbonitrile. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

-

The Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024, September 21). FABAD Journal of Pharmaceutical Sciences. Retrieved January 23, 2026, from [Link]

- Preparation of 2-chloro-thioxanthone. (n.d.). Google Patents.

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

-

The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. (2025, August 6). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Facile Conversion of Primary Thioamides into Nitriles with Benzyl Chloride Under Phase Transfer Conditions. (n.d.). J-STAGE. Retrieved January 23, 2026, from [Link]

-

3-oxobutanenitrile. (n.d.). ChemBK. Retrieved January 23, 2026, from [Link]

- Synthesis method of 4-Hydroxythiobenzamide. (n.d.). Google Patents.

-

Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. (n.d.). CUTM Courseware. Retrieved January 23, 2026, from [Link]

-

Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. (n.d.). Taylor & Francis Online. Retrieved January 23, 2026, from [Link]

-

Molecular, Spectroscopic, NBO and NLO Properties of 4-Methyl-5-thiazoleethanol: A Comparative Theoretical Study. (n.d.). Acta Physica Polonica A. Retrieved January 23, 2026, from [Link]

-

Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

-

[18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile. (2006, July 12). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

(R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs. (2019, December 4). PubMed Central. Retrieved January 23, 2026, from [Link]

Sources

- 1. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening | MDPI [mdpi.com]

- 4. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102702054A - Preparation method of p-hydroxythiobenzamide - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound | 830330-33-1 | Benchchem [benchchem.com]

- 9. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic and Structural Characteristics of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical overview of 4-methyl-2-phenyl-1,3-thiazole-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. Thiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1][2] This document synthesizes available data to present a comprehensive analysis of its structural features, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), a probable synthetic route, and potential applications in drug discovery. The insights provided herein are grounded in established principles of spectroscopic interpretation and reaction mechanisms, offering a valuable resource for researchers working with this and related molecular scaffolds.

Molecular Structure and Physicochemical Properties

This compound is characterized by a central 1,3-thiazole ring, which is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. This core is substituted with a methyl group at position 4, a phenyl group at position 2, and a carbonitrile group at position 5.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 830330-33-1 | [1] |

| Molecular Formula | C₁₁H₈N₂S | [1] |

| Molecular Weight | 200.26 g/mol | [1] |

The thiazole ring is expected to be nearly planar.[3] The phenyl group at position 2 is likely oriented at a dihedral angle relative to the thiazole ring to minimize steric hindrance, a common feature in similar structures where a dihedral angle of approximately 5.15° has been observed.[4] The linear carbonitrile group extends from the thiazole plane. While explicit crystallographic data for this compound is not publicly available, these structural inferences are drawn from analogous thiazole derivatives.[1][4]

Spectroscopic Profile (Predicted)

While experimental spectra for this compound are not readily found in the public domain, a detailed spectroscopic profile can be predicted based on the analysis of its functional groups and data from structurally related compounds.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, with distinct signals for the methyl and phenyl protons.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Methyl (CH₃) | 2.5 - 2.8 | Singlet | 3H | The methyl group at C4 is adjacent to the electron-withdrawing nitrile group and the aromatic thiazole ring, leading to a downfield shift compared to a simple alkyl group. |

| Phenyl (C₆H₅) | 7.4 - 7.6 | Multiplet | 3H | Protons at the meta and para positions of the phenyl ring. |

| Phenyl (C₆H₅) | 7.9 - 8.1 | Multiplet | 2H | Protons at the ortho positions of the phenyl ring, deshielded due to proximity to the thiazole ring. |

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide key information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Methyl (CH₃) | 15 - 20 | Typical range for a methyl group attached to an aromatic ring. |

| C5 (Thiazole) | 105 - 110 | Shielded carbon of the thiazole ring, attached to the nitrile group. |

| Nitrile (CN) | 115 - 120 | Characteristic chemical shift for a nitrile carbon. |

| Phenyl (C₆H₅) | 128 - 132 | Aromatic carbons of the phenyl ring. |

| C4 (Thiazole) | 145 - 150 | Deshielded carbon of the thiazole ring, attached to the methyl group. |

| C2 (Thiazole) | 165 - 170 | The most deshielded carbon of the thiazole ring, attached to the nitrogen and the phenyl group. |

Predicted Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

Table 4: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| C-H (Aromatic) | 3050 - 3150 | Medium | Stretching vibrations of the phenyl and thiazole C-H bonds. |

| C-H (Aliphatic) | 2900 - 3000 | Weak | Stretching vibrations of the methyl C-H bonds. |

| Nitrile (C≡N) | 2220 - 2260 | Strong, Sharp | Characteristic stretching vibration of the nitrile group. |

| C=N (Thiazole) | 1540 - 1590 | Medium | Stretching vibration of the imine bond within the thiazole ring. |

| C=C (Aromatic) | 1450 - 1600 | Medium to Strong | Stretching vibrations of the phenyl and thiazole rings. |

| C-S (Thiazole) | 650 - 750 | Weak to Medium | Stretching vibration of the carbon-sulfur bond in the thiazole ring. |

Predicted Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 200, corresponding to the molecular weight of the compound (C₁₁H₈N₂S).

-

Major Fragmentation Pathways:

-

Loss of the methyl group (-CH₃) leading to a fragment at m/z = 185.

-

Loss of the nitrile group (-CN) resulting in a fragment at m/z = 174.

-

Fragmentation of the phenyl group, leading to characteristic aromatic fragments.

-

Proposed Synthesis

A common and effective method for the synthesis of 2,4,5-trisubstituted thiazoles is the Hantzsch thiazole synthesis. A plausible synthetic route for this compound is outlined below.

Caption: Proposed Hantzsch synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: Thiobenzamide and 2-chloro-3-oxobutanenitrile are dissolved in a suitable solvent, such as ethanol.

-

Base Addition: A weak base, like sodium bicarbonate, is added to the mixture to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography to yield the desired this compound.

Potential Applications in Drug Discovery and Development

The thiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities.[2] The specific combination of substituents in this compound suggests several potential areas of application:

-

Anticancer Activity: Many thiazole derivatives have demonstrated potent anticancer properties.[2] The presence of the phenyl and nitrile groups could contribute to interactions with biological targets involved in cancer pathways.

-

Antimicrobial Agents: The thiazole ring is a core component of several antimicrobial drugs. This compound could be investigated for its efficacy against various bacterial and fungal strains.

-

Enzyme Inhibition: The structural features of this molecule make it a candidate for screening as an inhibitor of various enzymes, such as kinases or proteases, which are important targets in drug discovery.

Caption: Potential research and development pathways for the title compound.

Conclusion

References

-

Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3- thiazole-5-carboxylate. (2016). ResearchGate. Available at: [Link]

-

4-amino-2-phenyl-1,3-thiazole-5-carbonitrile. ChemSynthesis. Available at: [Link]

-

1,3-Thiazole-4-carbonitrile. (2013). National Center for Biotechnology Information. Available at: [Link]

-

Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. PubChem. Available at: [Link]

-

Molecular, Spectroscopic, NBO and NLO Properties of 4-Methyl-5-thiazoleethanol: A Comparative Theoretical Study. (2018). Acta Physica Polonica A. Available at: [Link]

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). National Center for Biotechnology Information. Available at: [Link]

-

13C-NMR Studies of Some Heterocyclically Substituted Chromones. (2004). Asian Journal of Chemistry. Available at: [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Available at: [Link]

-

Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate. (2010). National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and Biological Evaluation of Some Substituted Phenylthiazolylnaphthylmethanone Derivatives. (2023). International Journal of Chemical Sciences. Available at: [Link]

Sources

Introduction: The Structural Significance of a Substituted Thiazole

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile

This guide provides a comprehensive analysis and procedural overview for the acquisition and interpretation of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum for the compound this compound. It is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development who utilize NMR spectroscopy for structural elucidation and chemical verification.

This compound is a heterocyclic compound featuring a core thiazole ring, a functionality prevalent in numerous biologically active molecules, including the essential vitamin B1 (thiamine)[1]. The specific substitution pattern—a phenyl group at the 2-position, a methyl group at the 4-position, and a carbonitrile group at the 5-position—creates a unique electronic and steric environment. Each substituent modulates the electron density of the thiazole and phenyl rings, which in turn dictates the precise chemical shifts of the molecule's protons in an NMR experiment.

¹H NMR spectroscopy is an indispensable tool for verifying the successful synthesis of such a target molecule. It provides definitive information on the number of distinct proton environments, their relative abundance (integration), and the connectivity of adjacent protons (spin-spin coupling). This guide will first predict the ¹H NMR spectrum based on established principles of chemical shifts and coupling constants and then outline a robust protocol for its experimental acquisition.

Predicted ¹H NMR Spectrum: An Expert Analysis

The structure of this compound presents three distinct sets of proton environments. The absence of protons on the thiazole ring itself simplifies the spectrum, leaving the signals of the methyl and phenyl substituents as the primary focus.

Caption: Molecular structure showing distinct proton environments.

Chemical Shift (δ) Prediction and Rationale

-

Methyl Protons (H-Me): Protons on a methyl group attached to an aromatic thiazole ring are expected to resonate in the aliphatic region. Based on data for 4-methylthiazole, where the methyl signal appears around 2.2-2.5 ppm, a similar shift is anticipated here.[2][3] The electron-withdrawing nature of the adjacent nitrile group at C5 will likely induce a slight downfield shift.

-

Predicted Shift: ~2.5 - 2.7 ppm

-

-

Phenyl Group Protons (H-ortho, H-meta, H-para): The five protons of the phenyl ring will appear in the aromatic region, typically between 7.0 and 8.5 ppm.[4] Their precise shifts are influenced by the electronic properties of the thiazole ring to which they are attached. The thiazole ring acts as an electron-withdrawing group, which deshields the phenyl protons.

-

Ortho-Protons (2H): These protons are closest to the point of attachment and will be the most deshielded due to the inductive and anisotropic effects of the thiazole heterocycle. They are expected to appear furthest downfield.

-

Predicted Shift: ~7.9 - 8.1 ppm

-

-

Meta- and Para-Protons (3H): These protons are further from the thiazole substituent and will experience less deshielding. Their signals are often complex and can overlap.[5] The para proton is typically the most shielded of the aromatic protons, while the meta protons are intermediate. It is common for these signals to merge into a complex multiplet.

-

Predicted Shift: ~7.4 - 7.6 ppm

-

-

Integration

The relative areas under each signal will directly correspond to the number of protons generating the signal.

-

Methyl Signal: Integral of 3H.

-

Aromatic Signals: The total integral for the aromatic region will be 5H. This will be split between the ortho protons (2H) and the combined meta/para protons (3H).

Multiplicity (Splitting Pattern)

The splitting of a signal is determined by the number of adjacent, non-equivalent protons according to the n+1 rule.

-

Methyl Signal: There are no adjacent protons. Therefore, this signal will appear as a sharp singlet (s) .[6]

-

Aromatic Signals:

-

Ortho-Protons: Each ortho proton is coupled to the adjacent meta proton. This will result in a doublet (d) or, more likely, a complex multiplet due to coupling with both meta protons.

-

Meta- and Para-Protons: These protons will show complex coupling patterns. The meta protons are coupled to both ortho and para protons, and the para proton is coupled to the two meta protons. This typically results in an overlapping multiplet (m) that is difficult to resolve into simple first-order patterns.[7]

-

Summary of Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound in a standard solvent like CDCl₃.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity |

| Methyl (CH₃) | ~2.6 | 3H | Singlet (s) |

| Phenyl (meta, para) | ~7.5 | 3H | Multiplet (m) |

| Phenyl (ortho) | ~8.0 | 2H | Multiplet (m) |

Experimental Protocol for ¹H NMR Spectrum Acquisition

Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data. The following procedure is a self-validating system designed to ensure spectral accuracy.

Caption: Standard workflow for ¹H NMR analysis.

Sample Preparation

The quality of the NMR spectrum is fundamentally dependent on the quality of the sample.

-

Analyte Quantity: Weigh approximately 5-25 mg of this compound. This quantity is generally sufficient for obtaining a high signal-to-noise spectrum in a reasonable time frame for small molecules.[2]

-

Solvent Selection: Dissolve the sample in approximately 0.7 mL of a deuterated solvent.[8]

-

Causality: Deuterated solvents (e.g., Chloroform-d, CDCl₃) are used to avoid large, interfering solvent signals in the ¹H spectrum.[9] The choice of solvent should be based on the analyte's solubility. CDCl₃ is a common first choice for many organic compounds.

-

-